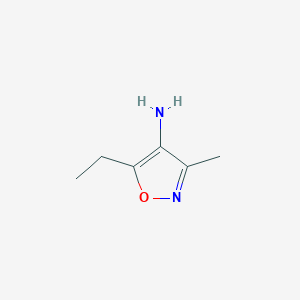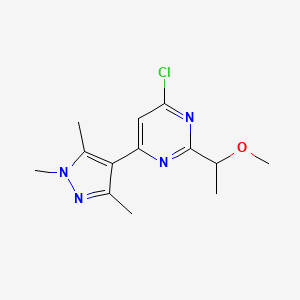![molecular formula C10H11NOS B11773837 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)
1-(2-Methylbenzo[d]thiazol-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylbenzo[d]thiazol-5-yl)ethanol is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol typically involves the reaction of 2-methylbenzothiazole with an appropriate alcohol derivative. One common method involves dissolving 2-methylbenzothiazole in a solvent such as dimethylformamide (DMF) and adding a suitable alcohol derivative along with a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Methylbenzo[d]thiazol-5-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.
Industry: The compound can be used in the production of dyes, fungicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol primarily involves its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound prevents the breakdown of neurotransmitters, thereby increasing their availability in the brain. This can help alleviate symptoms of neurodegenerative and neuropsychiatric disorders. The molecular targets include the MAO-A and MAO-B isoforms, with the compound showing selectivity towards MAO-B .
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzothiazole: A precursor in the synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol.
Benzothiazole: The parent compound of the benzothiazole family, known for its diverse biological activities.
Thiazole: A related heterocyclic compound with a similar ring structure but different substituents.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit MAO-B makes it a valuable compound for research in neurodegenerative diseases .
Eigenschaften
Molekularformel |
C10H11NOS |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-benzothiazol-5-yl)ethanol |
InChI |
InChI=1S/C10H11NOS/c1-6(12)8-3-4-10-9(5-8)11-7(2)13-10/h3-6,12H,1-2H3 |
InChI-Schlüssel |
VPTKWRFYAYTYDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=CC(=C2)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



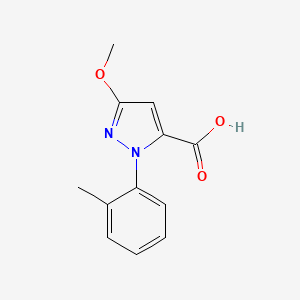
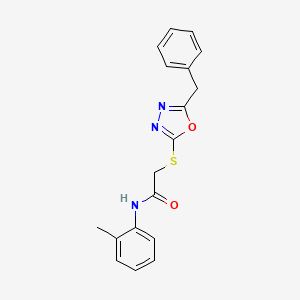
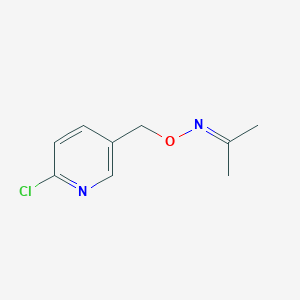

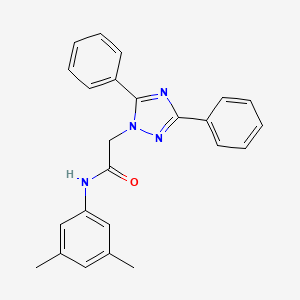

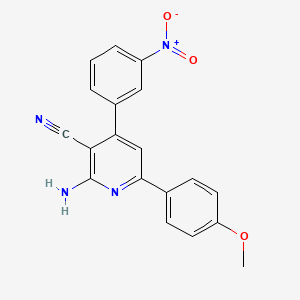
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)

![3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773803.png)

